molecular formula C12H12N2O2 B12904945 6-(4-Acetyl-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one CAS No. 104248-20-6

6-(4-Acetyl-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B12904945
CAS No.: 104248-20-6
M. Wt: 216.24 g/mol
InChI Key: JFDVFGFMHCVNOI-UHFFFAOYSA-N
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Description

6-(4-Acetyl-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one is a heterocyclic compound featuring a cyclohexadienone core fused with a pyrazole-derived substituent. The pyrazole moiety contains an acetyl group at position 4 and a methyl group at position 5, contributing to its electronic and steric properties.

Properties

CAS No.

104248-20-6

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-[3-(2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanone

InChI

InChI=1S/C12H12N2O2/c1-7-11(8(2)15)12(14-13-7)9-5-3-4-6-10(9)16/h3-6,16H,1-2H3,(H,13,14)

InChI Key

JFDVFGFMHCVNOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=CC=C2O)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone typically involves the reaction of 1-(2-hydroxyphenyl)ethanone with appropriate reagents to form the pyrazole ring. One common method involves the use of dimethylformamide dimethylacetal (DMF-DMA) in dry tetrahydrofuran (THF) under reflux conditions . This reaction yields an intermediate enaminone, which can then be cyclized with hydrazonoyl chloride derivatives to form the desired pyrazole compound .

Chemical Reactions Analysis

1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration .

Mechanism of Action

The mechanism of action of 1-(3-(2-Hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with various molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of 6-(4-Acetyl-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one and related compounds:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral/Structural Features Reference
6-(4-Acetyl-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one 4-Acetyl, 5-methyl on pyrazole C₁₂H₁₂N₂O₂ 216.24 N/A Predicted conjugated π-system; intramolecular H-bonding between pyrazole NH and cyclohexadienone O. N/A
4-Chloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one 4-Chloro on cyclohexadienone, pyrazole substituent C₉H₇ClN₂O 194.62 155–158 Planar structure; Cl substituent enhances electrophilicity.
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one 2-Nitrobenzylidene, acetyl, methyl on pyrazole C₁₃H₁₁N₃O₄ 273.24 170 IR: 1702 cm⁻¹ (C=O), 1552 cm⁻¹ (NO₂); Lipinski-compliant.
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one 4-Nitro, 2-hydroxy-5-methylanilino C₁₄H₁₂N₂O₄ 272.26 N/A Near-planar structure (dihedral angle: 1.41°); intramolecular N–H⋯O H-bond.
3-Benzyloxy-6-[(2-hydroxy-5-methylanilino)methylidene]cyclohexa-2,4-dien-1-one Benzyloxy, 2-hydroxy-5-methylanilino C₂₁H₂₀N₂O₃ 348.40 N/A Z-configuration; helical chains via O–H⋯O H-bonds.

Structural and Electronic Differences

In contrast, the nitro group in 6-[(2-hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one increases electrophilicity, facilitating coordination with metal ions .

Hydrogen Bonding: Compounds with ortho-hydroxy substituents (e.g., 2-hydroxyanilino derivatives) exhibit intramolecular N–H⋯O hydrogen bonds, stabilizing tautomeric forms and planar geometries .

Planarity and Conjugation: The near-planar arrangement of aromatic rings (dihedral angle < 2°) in nitro-substituted analogs maximizes π-conjugation, as seen in 6-[(2-hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one .

Biological Activity

The compound 6-(4-Acetyl-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one belongs to the pyrazolone family, which is known for its diverse biological activities. Pyrazolone derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by experimental data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C12H12N2O2C_{12}H_{12}N_2O_2 with a molecular weight of approximately 216.236 g/mol. The structure features a cyclohexadiene core linked to a pyrazolone moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC12H12N2O2C_{12}H_{12}N_2O_2
Molecular Weight216.236 g/mol
CAS Number37703-59-6

Antimicrobial Activity

Recent studies have demonstrated that pyrazolone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 6-(4-Acetyl-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one have shown effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these derivatives often fall within the low micromolar range, indicating potent antimicrobial activity .

Antioxidant Activity

The antioxidant potential of pyrazolone derivatives has been evaluated using various assays such as DPPH radical scavenging and reducing power assays. These compounds are capable of neutralizing free radicals, which contributes to their protective effects against oxidative stress-related diseases. For example, studies show that similar compounds can significantly reduce oxidative damage in cellular models .

Anticancer Activity

Research on the anticancer properties of pyrazolone derivatives suggests that they can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds derived from the pyrazolone structure have been reported to exhibit cytotoxic effects against prostate cancer cells and other tumor types . The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several pyrazolone derivatives against E. coli and S. aureus, finding that certain substitutions on the pyrazolone ring enhanced their antimicrobial efficacy significantly .
  • Antioxidant Mechanisms : In vitro assays demonstrated that specific pyrazolone compounds could protect human cells from oxidative damage induced by hydrogen peroxide, showcasing their potential as therapeutic agents in oxidative stress-related conditions .
  • Cytotoxicity in Cancer Models : A recent investigation highlighted the effects of a series of pyrazolone derivatives on breast cancer cell lines, revealing that some compounds induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(4-Acetyl-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one, and how is its purity validated?

  • Synthesis : The compound is typically synthesized via a multi-step approach:

Pyrazole Core Formation : React acetylated precursors (e.g., ethyl acetoacetate) with hydrazine derivatives under acidic reflux conditions to form the 1,2-dihydro-3H-pyrazole ring .

Cyclohexadienone Conjugation : Introduce the cyclohexa-2,4-dien-1-one moiety through condensation or cycloaddition reactions. For example, coupling with a quinone or dienophile under controlled temperatures (60–80°C) in polar aprotic solvents like DMF .

  • Characterization :

  • Purity : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) to monitor reaction progress .
  • Structural Confirmation : Use 1^1H/13^{13}C NMR to identify tautomeric forms, IR spectroscopy for carbonyl (C=O) stretches (~1680 cm1^{-1}), and high-resolution mass spectrometry (HRMS) for molecular ion validation .

Q. Which functional groups in this compound are critical for its reactivity, and how do they influence experimental design?

  • Key Functional Groups :

  • α,β-Unsaturated Ketone (Cyclohexadienone) : Prone to nucleophilic attacks (e.g., Michael additions) and Diels-Alder reactions.
  • Pyrazol-3-ylidene Moiety : Exhibits keto-enol tautomerism, affecting stability and reactivity .
    • Experimental Considerations :
  • Solvent choice (e.g., avoid protic solvents to minimize tautomerization).
  • Temperature control during synthesis to prevent undesired cyclization or decomposition .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve yield and minimize side products?

  • Variables for Optimization :

  • Catalysts : Use Lewis acids (e.g., ZnCl2_2) to enhance cyclization efficiency .
  • Reaction Time : Shorter reflux durations (2–4 hours) reduce byproduct formation from over-oxidation .
  • Solvent Systems : Dichloromethane (DCM) or acetonitrile improves solubility of intermediates .
    • Data-Driven Approach : Design a factorial experiment (e.g., Taguchi method) to assess the impact of temperature, catalyst loading, and solvent polarity on yield. Monitor via HPLC for side-product quantification .

Q. How does tautomerism in the pyrazol-3-ylidene group affect spectroscopic data interpretation?

  • Tautomeric Forms : The pyrazole ring exists in equilibrium between keto (C=O) and enol (C–OH) forms, leading to split NMR signals or broad peaks.
  • Resolution Strategies :

  • Variable-Temperature NMR : Conduct at −40°C to slow tautomerization and resolve distinct peaks .
  • X-ray Crystallography : Provides definitive structural assignment, confirming the dominant tautomer in the solid state .
    • Contradiction Management : Cross-validate using IR (C=O stretch intensity) and computational models (DFT) to predict tautomeric stability .

Q. What methodologies are recommended for evaluating the pharmacological potential of this compound?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against kinases or oxidoreductases using fluorescence-based assays (e.g., NADH depletion monitored at 340 nm) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC50_{50} determination.
    • Structure-Activity Relationship (SAR) : Synthesize analogs with modified acetyl or methyl groups to assess impact on bioactivity .

Q. What mechanistic insights exist for reactions involving the cyclohexadienone moiety?

  • Reactivity Pathways :

  • Electrophilic Aromatic Substitution : The electron-deficient dienone undergoes regioselective bromination at the α-position .
  • Cycloaddition : Reacts with dienes (e.g., 1,3-butadiene) in [4+2] Diels-Alder reactions to form bicyclic adducts.
    • Computational Modeling : Use density functional theory (DFT) to map transition states and predict regiochemistry .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported spectroscopic data for this compound?

  • Common Issues : Variations in NMR chemical shifts due to solvent effects (DMSO vs. CDCl3_3) or tautomer ratios.
  • Resolution Protocol :

Replicate experiments under identical conditions (solvent, temperature).

Use deuterated solvents to eliminate solvent-induced shifts.

Compare with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., humidity, stirring rate) to ensure consistency .
  • Advanced Characterization : Pair NMR with UV-Vis spectroscopy to track conjugation changes in the dienone system .

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